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Compound of Interest

Compound Name: TL13-22

Cat. No.: B2854692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

TL13-22 is a potent and highly specific inhibitor of Anaplastic Lymphoma Kinase (ALK), a

crucial target in oncology. This technical guide provides an in-depth analysis of the selectivity

profile of TL13-22, offering valuable insights for researchers in drug discovery and

development. As the non-degrading counterpart to the PROTAC degrader TL13-12,

understanding the specific binding characteristics of TL13-22 is paramount for dissecting the

cellular effects of ALK inhibition versus degradation.

Core Selectivity Profile
TL13-22 was designed as a negative control for the ALK-targeting PROTAC TL13-12, which

links an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon.[1][2] Consequently, TL13-
22 contains the same potent ALK inhibitor moiety but is incapable of inducing protein

degradation.[1] Its primary target is ALK, against which it exhibits potent inhibitory activity with a

reported IC50 of 0.54 nM.[3]

While highly selective for ALK, in-depth profiling has revealed inhibitory activity against a small

number of other kinases. This off-target activity is a critical consideration for the precise

interpretation of experimental results. The known inhibitory profile of TL13-22 is summarized in

the table below.
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Target Kinase IC50 (nM)

ALK 0.54

Aurora A 11.3

FER 5.74

PTK2 (FAK) 18.4

RPS6KA1 (RSK1) 65.9

Table 1: Inhibitory Profile of TL13-22 Against a Panel of Kinases. Data sourced from

MedChemExpress.[3]

Signaling Pathway Context
ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or

chromosomal translocations, drives the proliferation and survival of cancer cells. The primary

signaling cascades downstream of ALK include the RAS-RAF-MEK-ERK (MAPK) pathway and

the JAK-STAT pathway. By inhibiting the kinase activity of ALK, TL13-22 effectively blocks

these downstream oncogenic signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b2854692?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11140455/
https://www.benchchem.com/product/b2854692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2854692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

ALK

RAS JAK PI3K

RAF

MEK

ERK

Gene Transcription
(Proliferation, Survival)

STAT AKT

TL13-22

Inhibition

Click to download full resolution via product page

Caption: Simplified ALK signaling pathway and the inhibitory action of TL13-22.
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Experimental Protocols
The determination of the kinase inhibition profile of compounds like TL13-22 typically involves

high-throughput screening against a large panel of kinases. While the specific protocol for

generating the data in Table 1 is not publicly detailed, a common and representative

methodology is the KINOMEscan™ assay.

Representative Experimental Workflow: KINOMEscan™

This method is based on a competitive binding assay that quantifies the ability of a test

compound to displace a proprietary, immobilized ligand from the kinase active site.
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Caption: Generalized workflow for a competitive binding-based kinase selectivity assay.

Methodology Steps:
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Kinase Preparation: A large panel of human kinases are expressed, often as fusion proteins

tagged with DNA for later quantification.

Ligand Immobilization: A broadly selective kinase inhibitor (ligand) is immobilized on a solid

support (e.g., beads).

Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and

the test compound (TL13-22) at various concentrations. TL13-22 competes with the

immobilized ligand for binding to the kinases.

Washing and Elution: Unbound kinases are washed away. The kinases that remain bound to

the immobilized ligand are then eluted.

Quantification: The amount of each eluted kinase is quantified using quantitative PCR

(qPCR) of the DNA tag. A lower amount of eluted kinase in the presence of the test

compound indicates stronger binding of the compound to that kinase.

Data Analysis: The results are typically expressed as the percentage of kinase bound to the

support relative to a DMSO control. These values are then used to calculate IC50 values,

representing the concentration of the compound required to inhibit 50% of the kinase

binding.

Conclusion
TL13-22 is a highly selective and potent inhibitor of ALK. Its well-defined, narrow off-target

profile makes it an excellent tool for studying the specific consequences of ALK inhibition. The

data and methodologies presented in this guide provide a comprehensive overview for

researchers utilizing TL13-22, enabling more precise experimental design and data

interpretation in the ongoing effort to develop novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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